DNA-PK 抑制剂 V

描述

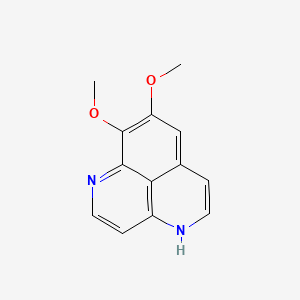

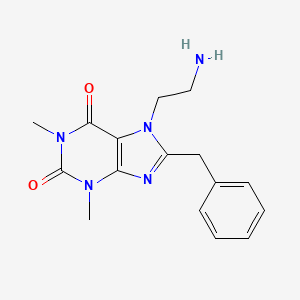

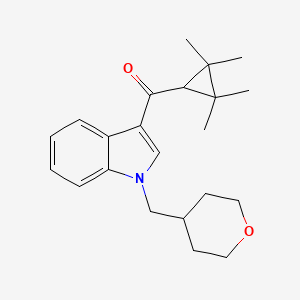

DNA-PK Inhibitor V, also known as AMA37 or Aryl Morpholine Analog 37, is a small molecule inhibitor primarily used for Phosphorylation & Dephosphorylation applications . It controls the biological activity of DNA-PK . The empirical formula is C17H17NO3 and the molecular weight is 283.32 .

Chemical Reactions Analysis

DNA-PK Inhibitor V acts as a potent, selective, reversible, and ATP-competitive inhibitor of DNA-PK . It inhibits PI 3-K catalytic subunit p110-isozymes at higher concentrations and weakly inhibits a panel of several other kinases .Physical And Chemical Properties Analysis

DNA-PK Inhibitor V is a solid substance with a yellow color . It is soluble in DMSO at a concentration of 5 mg/mL . The storage temperature is 2-8°C . It should be protected from light and is okay to freeze .科学研究应用

1. 癌症治疗和 DNA 损伤反应

DNA-PK 通过非同源末端连接 (NHEJ) 在修复 DNA 双链断裂 (DSB) 中起着至关重要的作用。正在研究其抑制作为潜在的抗癌治疗方法。DNA-PK 抑制剂(如 DNA-PK 抑制剂 V)用于单一疗法中,也与其他治疗方法(如放射或化疗药物)联合使用以增强其有效性。研究表明,不同的结构能够实现良好的 DNA-PK 抑制活性,表明它们在未来癌症治疗中的潜力 (胡等人,2020)。

2. 增强放射治疗的有效性

研究表明,DNA-PK 抑制剂可以显着增强放射治疗的有效性。通过抑制 DNA-PK,这些抑制剂阻止了电离辐射或化疗治疗引起的 DNA 双链断裂的修复,从而导致肿瘤细胞死亡增加。这种方法在临床前试验中显示出有希望的结果,并且正在临床环境中进行研究 (Zenke 等,2020)。

3. 增强化疗

DNA-PK 抑制剂也因其使癌细胞对化疗敏感的潜力而被探索。它们通过干扰肿瘤细胞中的 DNA 修复机制来增强化疗药物的细胞毒性。这使得肿瘤细胞更容易受到这些药物的破坏作用,可能导致更好的治疗效果 (Ciszewski 等,2013)。

4. 在代谢调节中的作用

最近的研究发现 DNA-PK 在代谢调节中具有新的作用。DNA-PK 与糖酵解酶相互作用并影响其活性,影响葡萄糖衍生的丙酮酸和乳酸的合成。对 DNA-PK 在代谢中作用的新认识为癌症治疗中的治疗干预开辟了更多途径 (Dylgjeri 等,2022)。

5. 新型 DNA-PK 抑制剂的开发

正在进行研究以开发具有改进的选择性和药代动力学性质的新型 DNA-PK 抑制剂。这些努力对于为癌症治疗提供更有效和更安全的选择至关重要。新的抑制剂正在临床试验中进行测试,突出了 DNA-PK 作为肿瘤学治疗靶点的意义 (Goldberg 等,2019)。

作用机制

安全和危害

未来方向

DNA-PK Inhibitor V and other DNA-PK inhibitors are being considered as promising strategies for cancer therapy, especially when combined with DNA-damaging treatments . Ongoing studies may further inform our understanding of the safety, tolerability, and efficacy of DNA-PK inhibitors in combination with other therapeutic agents in the treatment of cancer .

属性

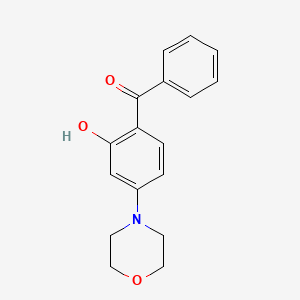

IUPAC Name |

(2-hydroxy-4-morpholin-4-ylphenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c19-16-12-14(18-8-10-21-11-9-18)6-7-15(16)17(20)13-4-2-1-3-5-13/h1-7,12,19H,8-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FALILNHGILFDLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=C(C=C2)C(=O)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90587895 | |

| Record name | [2-Hydroxy-4-(morpholin-4-yl)phenyl](phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

DNA-PK Inhibitor V | |

CAS RN |

404009-46-7 | |

| Record name | [2-Hydroxy-4-(morpholin-4-yl)phenyl](phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

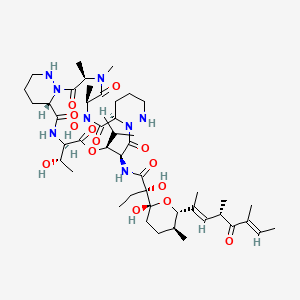

![N-{1-Benzyl-(2R,3S)-2,3-dihydroxy-4-[3-methyl-2-(3-methyl-3-pyridin-2-ylmethyl-ureido)-butyrylamino]-5-phenyl-pentyl}-3-methyl-2-(3-methyl-3-pyridin-2-ylmethyl-ureido)-butyramide](/img/structure/B1664747.png)

![2-[({2-[(1Z)-3-(Dimethylamino)prop-1-enyl]-4-fluorophenyl}sulfonyl)amino]-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid](/img/structure/B1664756.png)

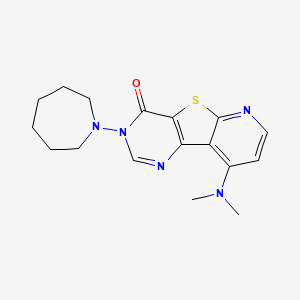

![(7R)-5-chloro-3-phenyl-7,8-dihydrofuro[2,3-g][1,2]benzoxazole-7-carboxylic acid](/img/structure/B1664757.png)